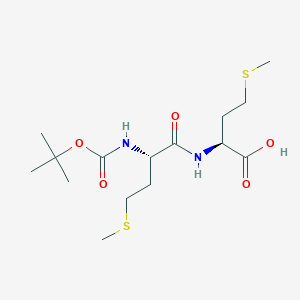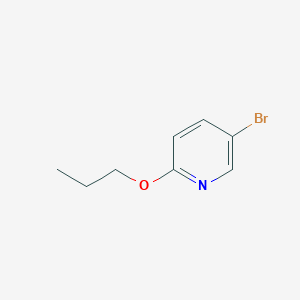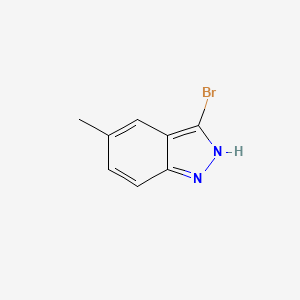
3-Bromo-5-metil-1H-indazol
Descripción general
Descripción
3-Bromo-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
3-Bromo-5-metil-1H-indazol: se ha explorado por su potencial en la terapia contra el cáncer. Sirve como estructura central para la síntesis de compuestos que exhiben actividades antiproliferativas contra varias líneas celulares cancerosas . El átomo de bromo en la tercera posición permite una mayor funcionalización, lo que lleva a derivados que pueden actuar como inhibidores de quinasas o interactuar con otras vías oncogénicas.
Desarrollo Antiinflamatorio y Analgésico
Este compuesto también es un precursor en el desarrollo de agentes antiinflamatorios y analgésicos. Su núcleo de indazol es un motivo común en moléculas con propiedades inhibitorias de COX-2, que son esenciales para reducir la inflamación y el dolor . Los investigadores están investigando derivados del this compound por su potencial para proporcionar alivio sin los efectos secundarios gastrointestinales comunes en otros medicamentos antiinflamatorios.
Síntesis de Agentes Antimicrobianos
Se sabe que el sistema de anillo de indazol, incluidos sus derivados bromados, posee propiedades antimicrobianas. Como tal, el this compound se puede utilizar para sintetizar nuevos agentes que combatan infecciones bacterianas y fúngicas, abordando la creciente preocupación por la resistencia a los antibióticos .
Aplicaciones en Ciencia de Materiales
En la ciencia de los materiales, este compuesto se utiliza como intermedio en la síntesis de compuestos orgánicos con propiedades electrónicas específicas. Estas propiedades son valiosas en la creación de nuevos materiales para dispositivos electrónicos, sensores y otras aplicaciones tecnológicas .
Investigación Bioquímica
El this compound se utiliza en la investigación bioquímica como un bloque de construcción para sintetizar diversas moléculas biológicamente activas. Su papel en el estudio de la inhibición enzimática y la unión a receptores le otorga un lugar significativo en los laboratorios bioquímicos .
Aplicaciones Ambientales
Si bien las aplicaciones ambientales directas del this compound no están ampliamente documentadas, sus derivados podrían utilizarse potencialmente en esfuerzos de detección y remediación ambiental. La capacidad del compuesto para modificarse puede conducir al desarrollo de sensores que detectan contaminantes ambientales o contribuyen a la descomposición de sustancias peligrosas .
Mecanismo De Acción
Target of Action
3-Bromo-5-methyl-1H-indazole is a type of indazole, a heterocyclic aromatic organic compound. Indazoles have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazoles in general are known to interact with their targets through the inhibition, regulation, and/or modulation of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-methyl-1H-indazole are likely to be those associated with its targets. For instance, the inhibition of CHK1 and CHK2 kinases can play a role in the treatment of diseases such as cancer .
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability .
Result of Action
The molecular and cellular effects of 3-Bromo-5-methyl-1H-indazole’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits CHK1 and CHK2 kinases, it could potentially slow down or stop the growth of cancer cells .
Safety and Hazards
While the specific safety and hazards for 3-Bromo-5-methyl-1H-indazole are not mentioned in the search results, it is generally recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .
Direcciones Futuras
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic methods and exploring the diverse biological activities of indazole derivatives .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 3-Bromo-5-methyl-1H-indazole, have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . Additionally, 3-Bromo-5-methyl-1H-indazole may interact with matrix metalloproteinases (MMPs), particularly MMP-13, which plays a crucial role in cartilage degradation in osteoarthritis . These interactions highlight the potential of 3-Bromo-5-methyl-1H-indazole in modulating biochemical pathways related to inflammation and tissue remodeling.
Cellular Effects
3-Bromo-5-methyl-1H-indazole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including 3-Bromo-5-methyl-1H-indazole, have demonstrated anticancer activity by inducing apoptosis in cancer cells . This compound may also affect the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and reduce the expression of inflammatory mediators like prostaglandin E2 (PGE2) . These cellular effects suggest that 3-Bromo-5-methyl-1H-indazole could be a valuable therapeutic agent for managing inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-5-methyl-1H-indazole involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active sites of enzymes, such as COX-2, inhibiting their catalytic activity and reducing the production of inflammatory mediators . Additionally, 3-Bromo-5-methyl-1H-indazole may interact with transcription factors, modulating gene expression and influencing cellular responses . The inhibition of MMP-13 by 3-Bromo-5-methyl-1H-indazole further underscores its potential in preventing cartilage degradation and promoting tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-methyl-1H-indazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its biological activity over extended periods . Prolonged exposure to 3-Bromo-5-methyl-1H-indazole may lead to gradual degradation, potentially affecting its efficacy . Long-term studies have also indicated that 3-Bromo-5-methyl-1H-indazole can modulate cellular functions, such as proliferation and differentiation, in a time-dependent manner .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-methyl-1H-indazole vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential by reducing inflammation and promoting tissue repair . Higher doses of 3-Bromo-5-methyl-1H-indazole may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant toxicity . These findings highlight the importance of dose optimization in the development of 3-Bromo-5-methyl-1H-indazole as a therapeutic agent.
Metabolic Pathways
3-Bromo-5-methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . Enzymes such as cytochrome P450s play a crucial role in the metabolism of 3-Bromo-5-methyl-1H-indazole, affecting its bioavailability and pharmacokinetics . The metabolic pathways of 3-Bromo-5-methyl-1H-indazole also impact its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-Bromo-5-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cells, 3-Bromo-5-methyl-1H-indazole may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 3-Bromo-5-methyl-1H-indazole within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the overall bioavailability and therapeutic potential of 3-Bromo-5-methyl-1H-indazole.
Subcellular Localization
The subcellular localization of 3-Bromo-5-methyl-1H-indazole plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Bromo-5-methyl-1H-indazole may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways . The subcellular localization of 3-Bromo-5-methyl-1H-indazole is essential for understanding its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
3-bromo-5-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMSTEPRVSCYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646288 | |
| Record name | 3-Bromo-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40598-72-9 | |
| Record name | 3-Bromo-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


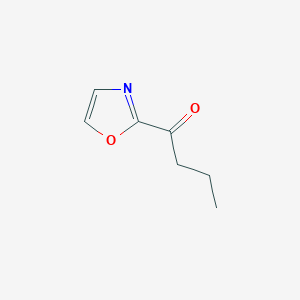

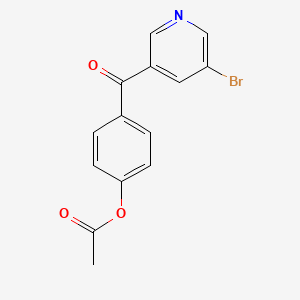

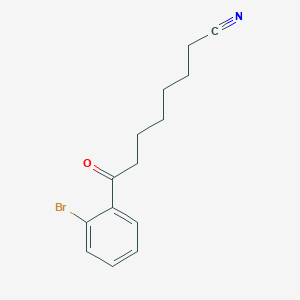

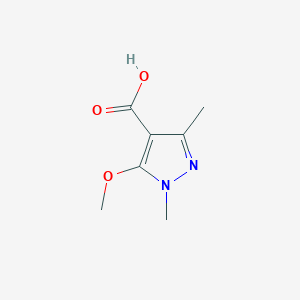

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)


